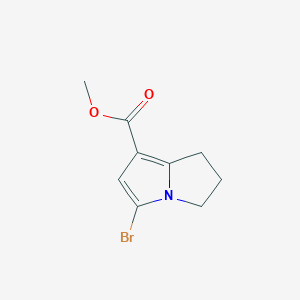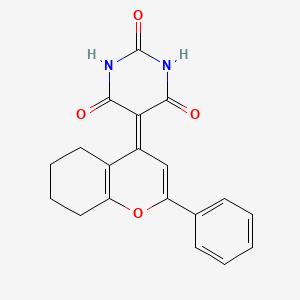
5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) presented a catalyst-free, efficient one-pot synthesis of diverse 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, demonstrating an eco-friendly and straightforward approach that avoids the use of column chromatographic purification. This method highlights the chemical versatility and potential for producing pharmaceutically relevant derivatives under mild conditions (Brahmachari & Nayek, 2017).
Antimicrobial Activity
A range of derivatives synthesized via condensation reactions has been evaluated for antimicrobial efficacy. For instance, Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine triones and thioxopyrimidinediones and evaluated their antibacterial and antifungal activities, identifying compounds with moderate to good efficacy against various pathogens (Laxmi, Kuarm, & Rajitha, 2012). Similarly, Kamdar et al. (2011) explored novel 4H-chromeno[2,3-d]pyrimidines for antitubercular and antimicrobial activities, highlighting their pronounced effectiveness against Mycobacterium tuberculosis and other bacterial strains (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Interaction with Proteins
The interaction of synthesized derivatives with proteins like β-lactoglobulin has been studied, providing insights into their potential therapeutic applications. Sepay et al. (2016) investigated the binding properties of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with milk protein β-lactoglobulin, revealing interesting rotational properties and potential for further biological applications (Sepay, Mallik, Guha, & Mallik, 2016).
Aggregation-Induced Emission
Investigations into the luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones have uncovered their potential for aggregation-induced emission (AIE), a phenomenon that could be leveraged for developing new luminescent materials and fluorescent probes (Mendigalieva, Birimzhanova, Irgibaeva, Barashkov, & Sakhno, 2022).
Properties
IUPAC Name |
5-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-16(18(23)21-19(24)20-17)13-10-15(11-6-2-1-3-7-11)25-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H2,20,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRLCHTOFPCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=O)NC3=O)C=C(O2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
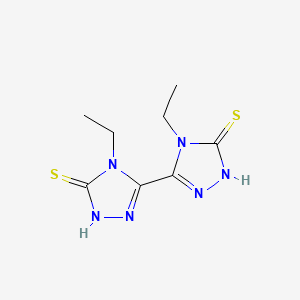
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)

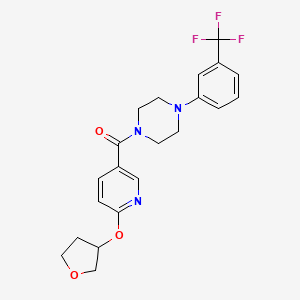
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
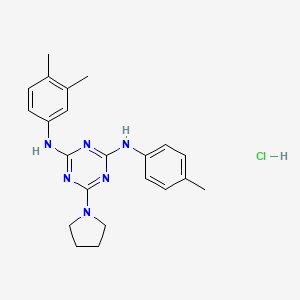
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)
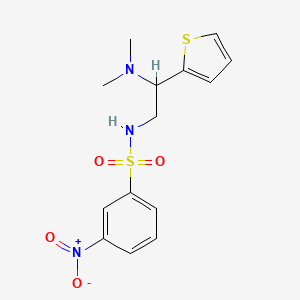
![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)
![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)
